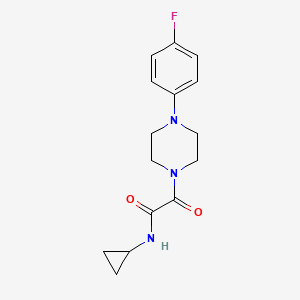
N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
This compound has been used in the synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . These derivatives have shown significant inhibition of bacterial pathogens commonly disseminated in hospital environments . For instance, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .
Antibacterial Activity Against S. aureus
Certain N-4 piperazinyl ciprofloxacin derivatives, which are synthesized using this compound, have shown potent antibacterial activities against S. aureus . These derivatives have exhibited remarkable antibacterial activities with MICs as low as 0.06 µg/mL, which is significantly lower than that of ciprofloxacin .
Antibacterial Activity Against E. coli
The same N-4 piperazinyl ciprofloxacin derivatives have also demonstrated remarkable antibacterial activities against E. coli . These derivatives have shown MICs as low as 0.18 µg/mL, which is more potent than ciprofloxacin .
Antifungal Activity
Certain ciprofloxacin hybrids, synthesized using this compound, have shown comparable antifungal activity to ketoconazole against Candida albicans . These compounds have exhibited MICs in the range of 2.03–3.89 µg/mL .
Inhibition of DNA Gyrase
Some ciprofloxacin hybrids, synthesized using this compound, have shown inhibitory activity against DNA gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, and it is a known target for many antibacterial agents .
Anti-Cancer Applications
Although not directly related to “N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide”, similar compounds with piperazinyl moieties have shown potential anti-cancer applications . For instance, certain compounds have been found to inhibit the migration and invasion of A549 cells, a type of lung cancer cell .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with nucleoside transporters .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on nucleoside transporters .
Biochemical Pathways
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide may affect the salvage pathways for the biosynthesis of nucleotides, as these pathways involve the transport of physiological nucleosides by nucleoside transporters .
Result of Action
Similar compounds have shown to inhibit nucleoside transporters, which could potentially affect the salvage pathways for the biosynthesis of nucleotides .
Action Environment
It’s worth noting that the activity of similar compounds (nucleoside transporters) is increased in an acidic environment .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-11-1-5-13(6-2-11)18-7-9-19(10-8-18)15(21)14(20)17-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKRIBWDOUZERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)
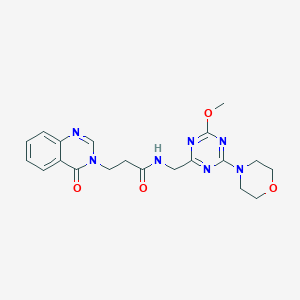
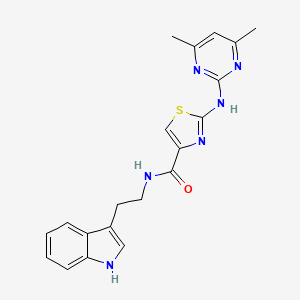
![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2419535.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)

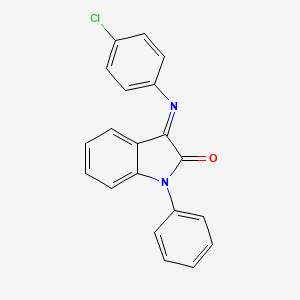
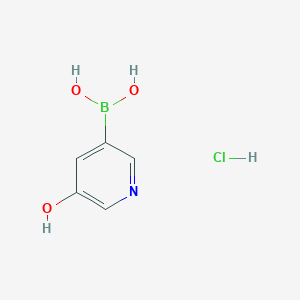
![6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2419546.png)
![2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2419548.png)